4-(Benzyloxy)benzohydrazide
Overview
Description
4-(Benzyloxy)benzohydrazide is a chemical compound with the molecular formula C14H14N2O2 . It reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
Synthesis Analysis
The synthesis of 4-(Benzyloxy)benzohydrazide involves a condensation reaction with ketone and different aldehyde derivatives . The Staudinger reaction (a [2+2] ketene-imine cycloaddition reaction) with chloro acetyl chloride in the presence of a catalyst like triethylamine and solvent dimethyl formamide (DMF) is also used .Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)benzohydrazide consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChIKey of the compound is LZMCSSDFZRJZIS-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction mechanism of 4-(Benzyloxy)benzohydrazide with OH, NO3, and SO4− radicals in the atmosphere has been studied . The initiation reactions of OH radicals and 4-(Benzyloxy)benzohydrazide are exothermic, but the abstraction reactions of NO3 and SO4− are endothermic processes .Physical And Chemical Properties Analysis
The molecular weight of 4-(Benzyloxy)benzohydrazide is 242.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 .Scientific Research Applications
1. Anti-Tubercular Scaffold
- Summary of Application: A series of ten novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized from the key compound 4-(benzyloxy)-N′-(substituted benzylidene) benzo hydrazide, called Schiff’s bases . These compounds were evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) .
- Methods of Application: The compounds were synthesized by Staudinger reaction with chloro acetyl chloride in the presence of catalyst tri ethylamine and solvent dimethyl formamide (DMF), using ultra-sonication .
- Results: Most of the synthesized compounds showed promising activity with an IC50 value of less than 1 µg/mL . All the synthesized compounds were further tested for cytotoxicity against the human cancer cell line HeLa and all compounds were found to be non-cytotoxic .
2. Antioxidant and Antimicrobial Activity
- Summary of Application: Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . These compounds were evaluated for their in vitro antioxidant and antimicrobial activities .
- Methods of Application: The compounds were synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results: The synthesized metal(II) complexes were found to be highly potent antioxidants and also showed good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 µM range . The compounds were assayed for their in vitro antimicrobial activities against four bacterial strains and two fungal strains, and it was found that the metal(II) complexes are more noxious than free Schiff base ligands .
Future Directions
A series of novel derivatives of 4-(Benzyloxy)benzohydrazide were synthesized and evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB). Most of them showed promising activity with an IC50 value of less than 1 µg/mL . The synthesized azetidinone derivatives were also analyzed for physicochemical evaluation that is, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties and the results showed that all the derivatives could comply with essential features required for a potential lead in the anti-tubercular drug discovery process .
properties
IUPAC Name |
4-phenylmethoxybenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-16-14(17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMCSSDFZRJZIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364121 | |
Record name | 4-(benzyloxy)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)benzohydrazide | |
CAS RN |
128958-65-6 | |
Record name | 4-(benzyloxy)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(benzyloxy)benzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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